5-MethoxyN,N-dibutyltryptamine
Overview
Description
5-MethoxyN,N-dibutyltryptamine is a psychedelic compound belonging to the tryptamine family. It is known for its hallucinogenic properties and is often found either as its crystalline hydrochloride salt or as an oily or crystalline base . This compound has been sold as a “research chemical” and has been confirmed to be an active hallucinogen, although somewhat weaker than other similar tryptamine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-MethoxyN,N-dibutyltryptamine typically involves the reaction of 5-methoxytryptamine with dibutylamine under specific conditions. The preparation method may include the following steps:
Starting Material: 5-methoxytryptamine is used as the starting material.
Reaction with Dibutylamine: The 5-methoxytryptamine is reacted with dibutylamine in the presence of a suitable solvent, such as dichloromethane.
Catalyst: A catalyst like 4-dimethylaminopyridine (4-DMAP) may be added to facilitate the reaction.
Reaction Conditions: The reaction is typically carried out at a temperature range of 5-10°C for 1-2 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its status as a research chemical. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions, and optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-MethoxyN,N-dibutyltryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: Substitution reactions can occur at the nitrogen atoms or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
5-MethoxyN,N-dibutyltryptamine has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of tryptamine derivatives.
Biology: Investigated for its effects on biological systems, particularly its interaction with serotonin receptors.
Medicine: Explored for potential therapeutic applications, although its hallucinogenic properties limit its use.
Industry: Utilized in the development of new psychoactive substances and research chemicals
Mechanism of Action
The mechanism of action of 5-MethoxyN,N-dibutyltryptamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as an agonist at these receptors, leading to altered neurotransmission and the hallucinogenic effects observed. Additional mechanisms, such as monoamine oxidase inhibition, may also be involved .
Comparison with Similar Compounds
Similar Compounds
5-MethoxyN,N-dimethyltryptamine: Known for its strong hallucinogenic effects and rapid onset of action.
N,N-Dimethyltryptamine: A naturally occurring psychedelic compound with profound psychological effects.
Uniqueness
5-MethoxyN,N-dibutyltryptamine is unique in its relatively weaker hallucinogenic effects compared to other tryptamine derivatives. This makes it a valuable compound for research, as it allows for the study of psychedelic effects without the intensity associated with stronger compounds .
Properties
IUPAC Name |
N-butyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]butan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-4-6-11-21(12-7-5-2)13-10-16-15-20-19-9-8-17(22-3)14-18(16)19/h8-9,14-15,20H,4-7,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGCRISHWANOTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC1=CNC2=C1C=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704547 | |
Record name | 5-Methoxy-N,N-dibutyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73785-42-9 | |
Record name | 5-Methoxy-N,N-dibutyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073785429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-N,N-dibutyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHOXY-N,N-DIBUTYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q454YC4LIK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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